9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole
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Overview
Description
9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole is an organic compound that belongs to the class of carbazoles Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 4-fluorobenzaldehyde.
Reaction Conditions: A common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Materials Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Fluorophenyl)-9H-carbazole
- 9-[(E)-2-{[(4-fluorophenyl)methane]sulfinyl}ethenyl]anthracene
Uniqueness
9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole is unique due to the presence of the ethenyl linkage between the carbazole and fluorophenyl groups. This structural feature can influence its electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
926634-09-5 |
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Molecular Formula |
C20H14FN |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
9-[2-(4-fluorophenyl)ethenyl]carbazole |
InChI |
InChI=1S/C20H14FN/c21-16-11-9-15(10-12-16)13-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-14H |
InChI Key |
SBZSMLAZIQQNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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